3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride
Overview
Description
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is a chemical compound with the molecular formula C11H12F3N•HCl and a molecular weight of 251.68 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an azetidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Biochemical Analysis
Biochemical Properties
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and binding affinity of the compound. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular function. Additionally, it can modulate cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their activity. For instance, the compound may inhibit or activate enzymes by binding to their active sites. This interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream biochemical pathways. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, influencing metabolic flux and metabolite levels. The compound’s interactions with metabolic enzymes can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound can be transported by specific transporters or binding proteins, which facilitate its movement across cellular membranes. Once inside the cell, the compound may accumulate in certain compartments or organelles, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity, as it may interact with different biomolecules depending on its subcellular environment .
Preparation Methods
The synthesis of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)benzyl chloride with azetidine in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions usually require controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve efficient and cost-effective production.
Chemical Reactions Analysis
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, which can influence its binding affinity to target proteins and enzymes. The azetidine ring may also contribute to the compound’s biological activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
3-{[3-(Trifluoromethyl)phenyl]methyl}azetidine hydrochloride can be compared with other similar compounds, such as:
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride: This compound has a similar structure but lacks the methyl group attached to the azetidine ring.
4-(Trifluoromethyl)benzenemethanamine: This compound contains a trifluoromethyl group attached to a benzene ring with an amine group, differing in the functional group attached to the benzene ring.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the azetidine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]methyl]azetidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N.ClH/c12-11(13,14)10-3-1-2-8(5-10)4-9-6-15-7-9;/h1-3,5,9,15H,4,6-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSXVAANDDFNBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC(=CC=C2)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181458-23-0 | |
Record name | Azetidine, 3-[[3-(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.